
Boc-ser-osu
概要
説明
“Boc-ser-osu” is a chemical compound with the molecular formula C19H24N2O7 . It is also known by other names such as Boc-Ser (Bzl)-OSu, (S)-2,5-Dioxopyrrolidin-1-yl 3- (benzyloxy)-2- ( (tert-butoxycarbonyl)amino)propanoate, N- (tert-Butoxycarbonyl)-O-benzyl-L-serine, and N-Succinimidyl Ester .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C19H24N2O7/c1-19 (2,3)27-18 (25)20-14 (12-26-11-13-7-5-4-6-8-13)17 (24)28-21-15 (22)9-10-16 (21)23/h4-8,14H,9-12H2,1-3H3, (H,20,25)/t14-/m0/s1 . The molecular weight of the compound is 392.4 g/mol .
Chemical Reactions Analysis
The Boc group in “this compound” is stable towards most nucleophiles and bases . This stability allows for the use of Boc-protected amines and amino acids in various chemical reactions.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 392.4 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.
科学的研究の応用
1. Peptide Synthesis
Boc-Ser-Osu is primarily utilized in peptide synthesis. An innovative methodology using Boc-protected α-amino acid N-carboxyanhydrides (Boc-AA-NCA) or Boc-protected α-amino acid N-hydroxysuccinimide esters (Boc-AA-OSu) with α-amino acid alkyl ester salts was developed for peptide bond synthesis. This method avoids toxic solvents and reactants, offering an efficient and environmentally benign approach to peptide synthesis. It was successfully applied to the synthesis of Leu-enkephalin (Bonnamour, Métro, Martínez, & Lamaty, 2013).
2. Research in Healthcare and Biosciences
This compound finds application in broader healthcare and bioscience research. For example, research into guided bone regeneration (GBR) using different types of barrier membranes, including collagen-coated bone grafting material, incorporates this compound. The study evaluated the pattern of GBR immunohistochemically, providing insights into bone-to-implant contact and new bone fill (Schwarz et al., 2008).
3. Drug and Gene Delivery Research
While not directly mentioning this compound, the broader scope of drug and gene delivery research often involves components like this compound for the development of drug delivery systems. Such research explores novel materials and nanoparticulate systems for targeted delivery in treatments (Rowe-Rendleman et al., 2014).
4. Application in Biotechnology
This compound may have potential applications in biotechnology, especially in areas where peptide synthesis and modification are crucial. For instance, the development of biosensors, where translating biological events into measurable signals is key, could leverage compounds like this compound for improved sensitivity and specificity (Chircov et al., 2020).
作用機序
Target of Action
Boc-Ser-OSu, also known as N-(tert-Butoxycarbonyloxy)succinimide or tert-Butyl N-succinimidyl carbonate , is primarily used as a protective agent for amino functions in the field of peptide synthesis . Its primary targets are the amino groups present in peptide chains .
Mode of Action
This compound interacts with its targets (amino groups) by forming a protective Boc-derivative . This protective group shields the amino function during the synthesis process, preventing unwanted reactions . The Boc group can be removed later under mild acidic conditions, revealing the original amino function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is peptide synthesis . By protecting the amino functions, this compound allows for the selective reaction of other functional groups present in the peptide chain . This facilitates the synthesis of complex peptides with multiple functional groups .
Pharmacokinetics
Its adme properties would likely be influenced by factors such as its size, charge, and the presence of the boc group .
Result of Action
The result of this compound’s action is the successful synthesis of complex peptides with multiple functional groups . By protecting the amino functions, this compound allows for the selective reaction of other functional groups, enabling the creation of peptides that would otherwise be difficult or impossible to synthesize .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of a mild acid is required to remove the Boc group and reveal the original amino function . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy of this compound .
Safety and Hazards
When handling “Boc-ser-osu”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
Relevant papers on “this compound” include research on the dual protection of amino functions involving Boc and efficient Fmoc-protected amino ester hydrolysis using green calcium (II) iodide as a protective agent . These papers provide valuable insights into the synthesis and applications of “this compound” and related compounds.
生化学分析
Biochemical Properties
Boc-ser-osu plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins to protect the serine residue during the synthesis process. The compound forms a stable bond with the amino group of serine, preventing it from reacting with other reagents. This protection is vital for the successful synthesis of peptides, as it ensures the correct sequence and structure of the final product. This compound is known to interact with enzymes such as peptidases and proteases, which are involved in the cleavage and formation of peptide bonds .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by protecting the serine residues in peptides, which are crucial for cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound ensures that the serine residues remain intact during the synthesis process, allowing for the proper functioning of the synthesized peptides. This protection is essential for maintaining the integrity of cell signaling pathways and ensuring accurate gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the amino group of serine. The compound forms a stable bond with the amino group, preventing it from reacting with other reagents. This interaction is facilitated by the hydroxysuccinimide ester group, which acts as a leaving group during the reaction. The stability of the this compound bond is crucial for the successful protection of the serine residue, ensuring that it remains intact throughout the synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability, which allows it to protect the serine residue for extended periods. Over time, this compound can degrade, leading to the loss of protection for the serine residue. This degradation can affect the overall stability and function of the synthesized peptides. Long-term studies have shown that this compound remains effective for several weeks, but its protective effects diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects the serine residue without causing any adverse effects. At high doses, this compound can lead to toxicity and adverse effects on cellular function. Studies have shown that high doses of this compound can cause cellular stress and disrupt normal cellular processes. It is essential to carefully control the dosage of this compound to avoid any toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which are responsible for the cleavage and formation of peptide bonds. This compound also affects metabolic flux and metabolite levels by protecting the serine residue, ensuring the proper functioning of the synthesized peptides. This protection is crucial for maintaining the integrity of metabolic pathways and ensuring accurate peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. This compound is known to accumulate in specific cellular compartments, where it exerts its protective effects on the serine residue. This localization is essential for the proper functioning of the synthesized peptides and ensures that the serine residue remains protected throughout the synthesis process .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its protective effects on the serine residue. The compound is directed to these compartments through targeting signals and post-translational modifications. These modifications ensure that this compound reaches the correct location within the cell, where it can effectively protect the serine residue. This subcellular localization is crucial for the proper functioning of the synthesized peptides and ensures that the serine residue remains intact throughout the synthesis process .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYGBZNQMBETA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


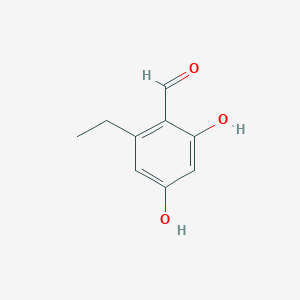
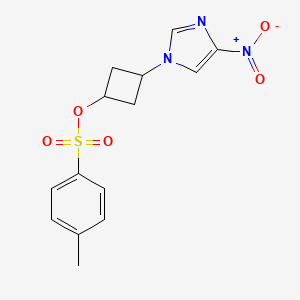

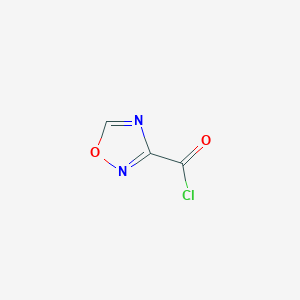

![1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3133661.png)

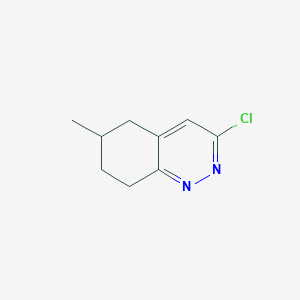


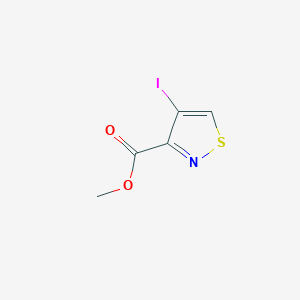
![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)

